molecular formula C5H2BrNO3S B1291338 4-Bromo-5-nitrothiophene-2-carbaldehyde CAS No. 41498-07-1

4-Bromo-5-nitrothiophene-2-carbaldehyde

Cat. No.: B1291338
CAS No.: 41498-07-1
M. Wt: 236.05 g/mol
InChI Key: VVTSZQWGTDZBFV-UHFFFAOYSA-N
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Description

4-Bromo-5-nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrNO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Scientific Research Applications

4-Bromo-5-nitrothiophene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Material Science: It is employed in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in the synthesis of biologically active molecules for medicinal chemistry research.

    Industrial Applications: It serves as a building block for the production of dyes, pigments, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-nitrothiophene-2-carbaldehyde typically involves the bromination and nitration of thiophene derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-nitrothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, aniline in ethanol.

Major Products

    Oxidation: 4-Bromo-5-nitrothiophene-2-carboxylic acid.

    Reduction: 4-Bromo-5-aminothiophene-2-carbaldehyde.

    Substitution: 4-Substituted-5-nitrothiophene-2-carbaldehyde derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain reactions.

    5-Nitro-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom, affecting its reactivity and applications.

    2-Bromo-5-nitrothiophene: Lacks the aldehyde group, limiting its use in formylation reactions.

Uniqueness

4-Bromo-5-nitrothiophene-2-carbaldehyde is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-5-nitrothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSZQWGTDZBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619452
Record name 4-Bromo-5-nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41498-07-1
Record name 4-Bromo-5-nitrothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of KNO3 (3.38 g, 33.4 mmol) in 96% aqueous H2SO4 (30 ml) was added to a solution of 4-bromothiophene-2-carbaldehyde (5.8 g, 30.4 mmol) in 96% aqueous H2SO4 (60 ml) over 45 minutes, maintaining the temperature below 4° C. The resulting mixture was stirred at 0° C. for 2 hrs and then at RT overnight. The reaction was poured into ice (300 ml) and the resulting precipitate was filtered and washed with water and hexane to afford 4-bromo-5-nitrothiophene-2-carbaldehyde (Int. 65) (6.987 g, 29.6 mmol).
Name
KNO3
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of potassium nitrate (110 g, 1.09 mol) in H2SO4 (550 mL, conc.) was added to a solution of 4-bromo-thiophene-2-carbaldehyde (207.6 g, 1.08 mol) in H2SO4 (1.1 L, conc.) at CH2Cl2 (5 mL, anhydrous) at 0° C. over a 45 minute period. The reaction mixture was stirred 0° C. for 2 hrs, then stirred overnight at rt. The reaction mixture was poured over ice, filtered, and washed with water and hexanes. The yellow solid was dried overnight to afford the title compound (251.4 g, 98.6%). 1H-NMR (DMSO-d6): δ 9.90 (s, 1H), 8.56 (s, 1H).
Name
potassium nitrate
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
207.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
Yield
98.6%

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